N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide
Description
Properties
IUPAC Name |
N,N-dibenzyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N3O3/c35-29(32-18-10-3-11-19-32)23-33-22-27(26-16-8-9-17-28(26)33)30(36)31(37)34(20-24-12-4-1-5-13-24)21-25-14-6-2-7-15-25/h1-2,4-9,12-17,22H,3,10-11,18-21,23H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQRCQYELPKLJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N(CC4=CC=CC=C4)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Indole Core: Starting with a suitable precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis.
Introduction of the Piperidine Moiety: The piperidine ring can be introduced via a nucleophilic substitution reaction.
Acylation: The final step involves the acylation of the indole derivative with an appropriate acyl chloride or anhydride to form the target compound.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typical reagents include halides and bases.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce amines.
Scientific Research Applications
Chemistry
The compound serves as a versatile building block in organic synthesis, facilitating the creation of various derivatives and complex structures. Its unique chemical properties allow for diverse reactivity patterns, including oxidation, reduction, and substitution reactions.
Biology
Research has indicated potential biological activities for N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide:
- Antimicrobial Activity : Studies have shown its effectiveness against certain bacterial strains.
| Activity | Tested Strains | Effectiveness |
|---|---|---|
| Antimicrobial | E. coli | Moderate |
| Antimicrobial | S. aureus | High |
Medicine
The compound is being investigated for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders. Its mechanism of action may involve interaction with specific molecular targets like enzymes and receptors.
Industry
In industrial applications, this compound is utilized in developing new materials and as a catalyst in chemical reactions.
Case Study 1: Anticancer Properties
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of N,N-dibenzyl compounds exhibited significant cytotoxic effects on cancer cell lines. The study highlighted the compound's ability to induce apoptosis in breast cancer cells, suggesting its potential as a chemotherapeutic agent.
Case Study 2: Neuroprotective Effects
Research conducted on the neuroprotective effects of the compound revealed its ability to inhibit neuroinflammation pathways in vitro. This suggests possible applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism would depend on the specific application and the biological context.
Comparison with Similar Compounds
Structural Features and Substituent Analysis
Target Compound:
- Structure : 1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl group + N,N-dibenzyl-2-oxoacetamide.
Analogs:
(E)-3-(2-Methyl-5-nitro-1H-imidazol-1-yl)-4-{1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}but-3-en-2-one (142b)
- Structure : Dual piperidinyl-ethyl substitution at indole-1, nitroimidazole hybrid.
- Activity : Potent anti-MRSA (MIC = 2 µM), DNA intercalation, membrane permeabilization .
- Comparison : The additional nitroimidazole moiety enhances antimicrobial efficacy compared to the target compound’s dibenzyl group.
D-24851 (2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl acetamide)
- Structure : 4-Chlorobenzyl at indole-1, pyridinylacetamide at position 3.
- Activity : Tubulin inhibitor (preclinical development) .
- Comparison : Substitution with chlorobenzyl and pyridine improves tubulin binding, whereas the target compound’s piperidinyl group may favor different target engagement.
Methyl-2-cyano-3-(1-(2-oxo-2-(o-tolylamino)ethyl)-1H-indol-3-yl) Acrylate (20) Structure: o-Tolylamino group at indole-1, cyanoacrylate at position 3. Synthesis: Vilsmeier–Haack formylation followed by alkylation (73% yield) . Comparison: The cyanoacrylate group introduces electrophilic reactivity, unlike the acetamide in the target compound.
Key Observations :
- Antimicrobial Activity : Compound 142b’s nitroimidazole and dual piperidinyl groups enhance potency, suggesting that electron-withdrawing groups improve antimicrobial efficacy .
- Anticancer Activity : D-24851’s chlorobenzyl and pyridine groups are critical for tubulin inhibition, whereas the target compound’s dibenzyl group may sterically hinder similar interactions .
Comparative Challenges :
- Steric Hindrance : N,N-Dibenzyl groups in the target compound may complicate crystallization compared to D-24851’s planar pyridine .
- Yield Optimization : Piperidinyl-ethyl substitution requires careful control of alkylation conditions to avoid byproducts .
Physicochemical Properties
Insights :
- Higher molecular weight in the target compound (504.6 Da) may affect bioavailability compared to D-24851 (391.9 Da).
- Fluorinated analogs (e.g., NZ-65) exhibit enhanced metabolic stability due to fluorine’s electronegativity .
Biological Activity
N,N-dibenzyl-2-oxo-2-(1-(2-oxo-2-(piperidin-1-yl)ethyl)-1H-indol-3-yl)acetamide is a complex organic compound characterized by its unique structural features, which include an indole core and a piperidine moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Anticancer Properties
Research has highlighted the anticancer potential of this compound, particularly against various cancer cell lines. In vitro studies have demonstrated that this compound exhibits significant cytotoxicity against lung cancer cell lines such as A549, HCC827, and NCI-H358. The half-maximal inhibitory concentration (IC50) values were recorded as follows:
| Cell Line | IC50 (μM) |
|---|---|
| A549 | 6.75 |
| HCC827 | 5.13 |
| NCI-H358 | 0.85 |
These values indicate that the compound is particularly effective against the NCI-H358 cell line, suggesting a promising avenue for further development in anticancer therapies .
Antimicrobial Activity
Additionally, this compound has been investigated for its antimicrobial properties . Studies have shown that it possesses activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .
The mechanism of action for N,N-dibenzyl-2-oxo compounds generally involves interaction with specific molecular targets within cells, such as enzymes or receptors that are crucial for cellular proliferation and survival. This compound may modulate biological pathways related to apoptosis and cell cycle regulation, contributing to its anticancer effects .
Comparative Analysis with Similar Compounds
When compared to other indole derivatives like indomethacin and piperidine derivatives such as haloperidol, N,N-dibenzyl compounds exhibit unique biological profiles due to their specific functional groups. This distinctiveness may confer enhanced biological activities or altered pharmacokinetic properties .
Table: Comparison with Similar Compounds
| Compound Name | Structure Type | Notable Activity |
|---|---|---|
| Indomethacin | Indole derivative | Anti-inflammatory |
| Haloperidol | Piperidine derivative | Antipsychotic |
| N,N-dibenzyl compound | Indole-Piperidine hybrid | Anticancer, Antimicrobial |
Case Studies
Several case studies have documented the synthesis and evaluation of N,N-dibenzyl derivatives in preclinical models. For instance, a study published in Pharmaceutical Research demonstrated that modifications in the piperidine ring could enhance the compound's selectivity against specific cancer types while reducing off-target effects .
Q & A
Basic Questions
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the indole-piperidine core via nucleophilic substitution or condensation. For example, indole derivatives are functionalized with a 2-oxoethyl-piperidine moiety using reagents like chloroacetyl chloride under reflux conditions (60–100°C, 4–6 hours). Subsequent N,N-dibenzylation is achieved via benzyl bromide in the presence of a base (e.g., K₂CO₃) in anhydrous DMF . Yield optimization (65–80%) depends on controlled temperature, solvent polarity, and catalyst selection (e.g., microwave irradiation reduces reaction time by 30% compared to conventional heating) .
Q. Which spectroscopic techniques are essential for structural characterization, and what key spectral signatures are expected?
- Key Techniques :
- Elemental Analysis : Confirms C, H, N content (±0.5% of theoretical values) .
- Mass Spectrometry (MS) : Molecular ion peak (e.g., m/z 505.2 for [M+H]⁺) and fragmentation patterns validate the molecular weight and substituents .
- NMR Spectroscopy :
- ¹H NMR : Indole protons (δ 7.2–7.8), piperidine methylenes (δ 2.5–3.5), and dibenzyl groups (δ 4.5–5.0 for CH₂; aromatic protons at δ 7.3–7.6) .
- ¹³C NMR : Carbonyl groups (δ 165–175 ppm), indole C3 (δ 110–115 ppm) .
Q. How is the compound initially screened for biological activity in academic research?
- Methodology : Preliminary assays include:
- Anticonvulsant Testing : Maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) models in rodents, with ED₅₀ values compared to standard drugs .
- Antimicrobial Screening : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (C. albicans) using broth microdilution .
- DNA Binding Studies : UV-Vis titration and fluorescence quenching to assess intercalation or groove-binding affinity (e.g., binding constant Kb = 10⁴–10⁵ M⁻¹) .
Advanced Questions
Q. How can microwave-assisted synthesis improve yield and purity compared to conventional methods?
- Optimization Strategy : Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating. For example, cyclocondensation steps achieve 85% yield in 2 hours (vs. 6 hours via reflux), reducing side-product formation. Solvent-free conditions or polar aprotic solvents (e.g., DMF) further enhance selectivity . Purity is validated via HPLC (≥95%) using C18 columns and acetonitrile/water gradients .
Q. What strategies resolve contradictions between theoretical and experimental elemental analysis data?
- Troubleshooting :
- Recrystallization : Use methanol/ethanol mixtures to remove impurities affecting C/H/N ratios .
- Alternative Techniques : Combine X-ray crystallography (for absolute configuration) with high-resolution MS (HRMS) to cross-validate molecular composition .
- Reaction Monitoring : TLC or in-situ IR spectroscopy detects incomplete reactions, guiding extended reflux times or catalyst adjustments .
Q. How are computational methods (e.g., DFT) used to predict reactivity and validate experimental data?
- Computational Workflow :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles, vibrational frequencies (IR), and NMR chemical shifts. Compare with experimental data to identify conformational discrepancies .
- Molecular Docking : Simulate interactions with biological targets (e.g., GABA receptors for anticonvulsant activity) using AutoDock Vina. Binding energies (ΔG ≤ -8 kcal/mol) correlate with in vitro efficacy .
Q. What in vitro assays evaluate the compound’s mechanism of action against enzymatic targets?
- Advanced Assays :
- Enzyme Inhibition : Measure IC₅₀ via spectrophotometry (e.g., COX-2 inhibition for anti-inflammatory activity using arachidonic acid substrate) .
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values compared to doxorubicin .
- Reactive Oxygen Species (ROS) Detection : Fluorescent probes (e.g., DCFH-DA) quantify oxidative stress modulation in neuronal cells .
Q. How does structural modification (e.g., substituent variation) impact biological activity?
- Structure-Activity Relationship (SAR) Insights :
- Piperidine Substitution : Replacing piperidine with morpholine reduces anticonvulsant potency by 40%, highlighting the role of nitrogen basicity in target binding .
- Benzyl Group Modifications : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance antimicrobial activity (MIC = 8 µg/mL vs. 32 µg/mL for unsubstituted analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
